molecular formula C29H45N7O8 B15166954 L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan CAS No. 587833-83-8

L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan

Cat. No.: B15166954
CAS No.: 587833-83-8
M. Wt: 619.7 g/mol
InChI Key: LGVLLYFNCUASPF-BFAVONBSSA-N
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Description

L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan is a synthetic pentapeptide with the molecular formula C29H45N7O8 . As a sequence of five L-amino acids—lysine, serine, valine, threonine, and tryptophan—this compound is a valuable tool in proteomics and biochemical research. Peptides of this nature are primarily utilized in studies investigating protein-protein interactions, enzyme-substrate relationships, and as potential standards in mass spectrometry . The presence of specific amino acids in the sequence defines its properties and research utility. For instance, L-tryptophan serves as a precursor for the synthesis of key neurotransmitters like serotonin and the hormone melatonin . Furthermore, tryptophan and other amino acids such as valine and threonine are classified as essential amino acids, meaning they must be obtained from the diet and are fundamental building blocks for protein synthesis in living organisms . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this and all laboratory chemicals with appropriate care and in accordance with all applicable safety regulations.

Properties

CAS No.

587833-83-8

Molecular Formula

C29H45N7O8

Molecular Weight

619.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C29H45N7O8/c1-15(2)23(35-26(40)22(14-37)34-25(39)19(31)9-6-7-11-30)27(41)36-24(16(3)38)28(42)33-21(29(43)44)12-17-13-32-20-10-5-4-8-18(17)20/h4-5,8,10,13,15-16,19,21-24,32,37-38H,6-7,9,11-12,14,30-31H2,1-3H3,(H,33,42)(H,34,39)(H,35,40)(H,36,41)(H,43,44)/t16-,19+,21+,22+,23+,24+/m1/s1

InChI Key

LGVLLYFNCUASPF-BFAVONBSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the synthesis of peptides like this compound is scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of coupling and deprotection, ensuring high efficiency and purity. The final product is purified using techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can be modified through acylation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.

Major Products Formed

    Oxidation: Kynurenine from tryptophan.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Acylated or alkylated derivatives of the peptide.

Scientific Research Applications

L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger a cascade of molecular events, leading to changes in cellular functions. The exact molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : L-Tryptophan, L-isoleucyl-L-valyl-L-threonyl-L-asparaginyl (CAS: 823233-07-4)
  • Sequence : Trp-Ile-Val-Thr-Asn (tetrapeptide linked to Trp).
  • Key differences :
    • Replaces Lys with Ile (isoleucine), increasing hydrophobicity (Ile XlogP ≈ -0.7 vs. Lys XlogP ≈ -3.0) .
    • Substitutes Ser with Asn (asparagine), introducing an additional amide group, which may enhance hydrogen bonding .
  • Implications: Reduced cationic charge (loss of Lys’s ε-amino group) likely diminishes interactions with anionic targets (e.g., DNA or phospholipid membranes). Higher hydrophobicity may improve membrane permeability but reduce aqueous solubility.
Compound B : Valorphin (Cattle) (CAS: Not specified)
  • Sequence : Contains opioid-related residues (e.g., Tyr, Phe) and lacks Thr/Trp .
  • Shorter chain length (tetrapeptide vs. pentapeptide).
  • Implications :
    • Bioactivity diverges significantly; Valorphin exhibits opioid activity, whereas the target peptide’s function remains uncharacterized .

Physicochemical and Functional Comparisons

Property Target Peptide Compound A Compound B
Molecular Weight 619.33 g/mol ~650 g/mol* ~550 g/mol*
XlogP -4.6 ~-2.1* ~-1.5*
Hydrogen Bond Donors 10 9 7
Key Residues Lys, Ser, Trp Ile, Asn, Trp Phe, Tyr
Potential Bioactivity Uncharacterized Unreported Opioid agonist

*Estimated based on structural similarity.

Enzymatic Susceptibility

  • The target peptide’s Thr and Ser residues may render it a substrate for enzymes like threonine aldolase or serine hydroxymethyltransferase, which catalyze amino acid cleavage or modification (e.g., retro-aldol reactions) .
  • In contrast, Compound A’s Asn residue could make it susceptible to asparaginase-mediated hydrolysis, a feature absent in the target peptide .

Research Findings and Limitations

  • Synthetic Accessibility : The target peptide’s high polar surface area (262 Ų) complicates passive diffusion across biological membranes, limiting bioavailability without delivery enhancers .
  • Stability : The presence of Trp increases susceptibility to oxidative degradation compared to peptides lacking aromatic residues (e.g., Compound B) .
  • Functional Gaps: No direct studies on the target peptide’s biological activity were identified in the provided evidence. Hypotheses about receptor interactions (e.g., serotoninergic effects via Trp) remain untested .

Biological Activity

L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan is a pentapeptide comprised of five amino acids: lysine (Lys), serine (Ser), valine (Val), threonine (Thr), and tryptophan (Trp). This compound has garnered attention for its diverse biological activities, particularly in the realms of protein interactions, signaling pathways, and potential therapeutic applications.

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

  • Coupling Reactions : Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
  • Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites.
  • Cleavage : The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers like triisopropylsilane (TIS) .

Protein-Protein Interactions

This compound has been investigated for its role in protein-protein interactions . Peptides of this nature often serve as modulators in various cellular processes by binding to specific receptors or enzymes, which can trigger downstream signaling cascades. This interaction is crucial for maintaining cellular homeostasis and regulating physiological responses .

Cellular Signaling Pathways

Research indicates that this pentapeptide may influence several cellular signaling pathways. For instance, it has been linked to:

  • Immune Response Modulation : The tryptophan component is known to play a significant role in immune regulation, particularly through the indoleamine 2,3-dioxygenase (IDO) pathway, which can suppress immune cell activation .
  • Neurotransmitter Synthesis : The presence of tryptophan suggests potential implications in serotonin synthesis, affecting mood and behavior .

Therapeutic Potential

This compound is being explored for various therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
  • Cancer Treatment : Its ability to modulate immune responses may also position it as a potential therapeutic agent in oncology, particularly in enhancing anti-tumor immunity .

Research Findings and Case Studies

Several studies have highlighted the biological activity of L-tryptophan and its derivatives, including this compound:

  • Cyclist Fatigue Study :
    • A study involving elite cyclists indicated that supplementation with L-tryptophan improved fatigue perception during exercise. This was evidenced by significant increases in plasma tryptophan levels compared to a placebo group .
  • Metabolic Functions :
    • Research has demonstrated that L-tryptophan influences various metabolic pathways, including serotonin synthesis, which is critical for mood regulation and cognitive functions .

Data Summary Table

Biological ActivityObservations/Findings
Protein-Protein InteractionsModulates cellular processes via receptor binding
Immune Response ModulationImpacts IDO pathway; suppresses immune cell activation
Neurotransmitter SynthesisInfluences serotonin levels; affects mood and behavior
Antimicrobial ActivityPotential candidate for antibiotic development
Cancer Treatment PotentialEnhances anti-tumor immunity through immune modulation

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